p-Menthane

Descripción

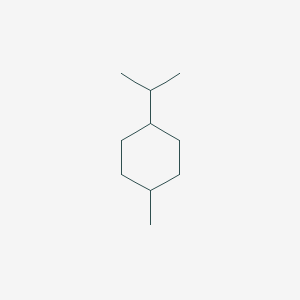

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYNSNXFXLKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025530, DTXSID30884219, DTXSID50883709 | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8039 AT 20 °C/4 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthane, tetradehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.84 °C, -87.6 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence of p-Menthane in Eucalyptus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural occurrence of p-menthane in various Eucalyptus species. The document summarizes available quantitative data, details common experimental protocols for extraction and analysis, and visualizes key biochemical and experimental workflows. While this compound itself is a foundational saturated monoterpene, its direct quantification in Eucalyptus essential oils is infrequently reported in scientific literature. Often, its aromatic derivative, p-cymene, or its oxygenated derivatives, such as this compound-3,8-diol (PMD), are more abundant and commonly quantified. This guide will present available data on these related compounds to provide a comprehensive understanding of the this compound structural family within this genus.

Data Presentation: Quantitative Analysis of this compound and Related Compounds in Eucalyptus Species

The following table summarizes the quantitative data for this compound and its closely related derivatives found in the essential oils of various Eucalyptus species. It is important to note that the concentration of these compounds can vary significantly based on factors such as the geographical location, season of harvest, age of the plant, and the specific extraction and analytical methods used.

| Eucalyptus Species | Compound | Concentration (%) | Method of Analysis | Reference(s) |

| Eucalyptus camaldulensis | p-Cymene | 38.64 | GC-MS | [1] |

| p-Cymene | 42.1 | GC/GC-MS | [2] | |

| p-Cymene | 35.0 | GC/MS | [3][4] | |

| p-Cymene | 5.251 | GC/MS | [5] | |

| Eucalyptus globulus | p-Cymene | 7.7 | GC/GC-MS | [6] |

| Eucalyptus citriodora | This compound-3,8-diol | Found in small quantities (1-2%) in raw oil, but can be up to 70% in refined oil. | Not Specified | |

| Eucalyptus microtheca | p-Cymene | 12.4 | GC-FID/MS | [6] |

| Eucalyptus spathulata | p-Cymene | Not specified, but present | GC-FID/MS | [6] |

| Eucalyptus largiflorens | p-Cymene | 17.4 | GC-FID/MS | [6] |

| Eucalyptus torquata | p-Cymene | 4.2 | GC-FID/MS | [6] |

| Eucalyptus tereticornis | p-Cymene | 42.49 - 48.51 | GC-FID/MS | [7] |

| Eucalyptus maideni | p-Cymene | Not specified, but present | GC/MS | [8] |

| Eucalyptus astrengens | p-Cymene | Not specified, but present | GC/MS | [8] |

| Eucalyptus cinerea | p-Cymene | Not specified, but present | GC/MS | [8] |

| Eucalyptus leucoxylon | p-Cymene | Not specified, but present | GC/MS | [8] |

| Eucalyptus lehmani | p-Cymene | Not specified, but present | GC/MS | [8] |

| Eucalyptus sideroxylon | p-Cymene | Not specified, but present | GC/MS | [8] |

| Eucalyptus bicostata | p-Cymene | Not specified, but present | GC/MS | [8] |

Note: The compound "1,8-Epoxy-p-menthane" is a synonym for eucalyptol (1,8-cineole) and is a major constituent in many Eucalyptus species, with concentrations that can exceed 80%.[9] However, this is a different chemical entity from the saturated this compound backbone.

Experimental Protocols

The extraction and analysis of this compound and its derivatives from Eucalyptus species are typically performed using the following methodologies.

Essential Oil Extraction by Hydrodistillation

This is the most common method for extracting essential oils from plant material.

-

Sample Preparation: Fresh or dried leaves of the Eucalyptus species are collected and, if necessary, ground to a coarse powder to increase the surface area for extraction.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

A known quantity of the plant material (e.g., 100 g) is placed in a round-bottom flask.

-

Sufficient distilled water is added to cover the material.

-

The flask is heated to boiling. The steam and volatilized essential oil components rise and pass into a condenser.

-

The condensate (a mixture of water and essential oil) is collected in a graduated burette.

-

Due to their immiscibility with water and lower density, the essential oils form a layer on top of the water.

-

The oil layer is separated from the aqueous layer.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of the volatile components in essential oils.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane, ethanol, or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: The injector temperature is usually set to a high temperature, such as 250°C, to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:

-

Initial temperature: 60°C for 5 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Compound Identification and Quantification:

-

Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve with a certified standard of this compound would be required.

-

Mandatory Visualizations

Biosynthesis of this compound Precursor

The biosynthesis of monoterpenes, including the this compound backbone, begins with the formation of geranyl pyrophosphate (GPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

Caption: Overview of the MVA and MEP pathways leading to the synthesis of GPP.

Formation of this compound Backbone

Geranyl pyrophosphate (GPP) serves as the universal precursor for all monoterpenes. Through the action of specific terpene synthases, GPP is cyclized to form various monoterpene skeletons, including the this compound ring structure.

Caption: Cyclization of GPP to limonene, a key step in this compound biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound and other volatile compounds from Eucalyptus leaves.

Caption: A standard workflow from sample collection to data analysis.

References

- 1. Eucalyptus camaldulensis Dehnh Leaf Essential Oil from Palestine Exhibits Antimicrobial and Antioxidant Activity but No Effect on Porcine Pancreatic Lipase and α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical composition and biological activities of leaf and fruit essential oils from Eucalyptus camaldulensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential oil of Eucalyptus camaldulensis Dehn. from south Florida: a high cryptone/low cineole eucalyptus [agris.fao.org]

- 4. Eucalyptus camaldulensis an Essential Oil University Publication - Essential Oil University (EOU) [essentialoils.org]

- 5. Essential oil composition of Eucalyptus microtheca and Eucalyptus viminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Chemical composition and antibacterial activities of seven Eucalyptus species essential oils leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amecj.com [amecj.com]

The Biosynthesis of p-Menthane Monoterpenoids: A Technical Guide from Geranyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of p-menthane monoterpenes, a class of volatile organic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. The focus of this guide is the conversion of the universal monoterpene precursor, geranyl pyrophosphate (GPP), into the this compound skeleton, with a particular emphasis on the well-characterized pathway in Mentha species (peppermint and spearmint).

Introduction to this compound Biosynthesis

The biosynthesis of this compound monoterpenes is a multi-step enzymatic process that begins with the cyclization of the linear C10 isoprenoid, geranyl pyrophosphate. This intricate pathway is compartmentalized within specialized plant structures, primarily the glandular trichomes of mint leaves. The initial cyclization is a critical step that determines the foundational stereochemistry of the resulting this compound scaffold. Subsequent enzymatic modifications, including hydroxylations, oxidations, and reductions, lead to the vast diversity of this compound derivatives, such as the commercially valuable (-)-menthol.

The Core Biosynthetic Pathway

The conversion of geranyl pyrophosphate to various this compound monoterpenes is a well-elucidated pathway, particularly in peppermint (Mentha x piperita). The key enzymatic steps are outlined below.

Cyclization of Geranyl Pyrophosphate

The pathway is initiated by the enzyme (-)-limonene synthase (LS) , which catalyzes the cyclization of geranyl pyrophosphate to form (-)-limonene.[1] This reaction is the committed step in the biosynthesis of this class of monoterpenes in Mentha.[1]

Hydroxylation of (-)-Limonene

Following its synthesis, (-)-limonene is hydroxylated at the C3 position by (-)-limonene-3-hydroxylase (L3H) , a cytochrome P450 monooxygenase.[1][2] This reaction yields (-)-trans-isopiperitenol.

Oxidation of (-)-trans-Isopiperitenol

The hydroxyl group introduced in the previous step is then oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form (-)-isopiperitenone.[3][4] This enzyme is an NAD dependent dehydrogenase.[3]

Reduction of (-)-Isopiperitenone

The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) , an NADPH-dependent enzyme, to produce (+)-cis-isopulegone.[5]

Isomerization and Further Reduction

Subsequent steps in the pathway involve the isomerization of (+)-cis-isopulegone to (+)-pulegone, which is then reduced by (+)-pulegone reductase (PR) to yield a mixture of (-)-menthone and (+)-isomenthone.[5][6] These ketones can be further reduced to the corresponding alcohols, including the final product, (-)-menthol.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway from Mentha species.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Source |

| (-)-Limonene Synthase | Geranyl Pyrophosphate | - | 0.3 | - | [7][8] |

| (-)-trans-Isopiperitenol Dehydrogenase | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | 10.0 | [3] |

| NAD⁺ | 410 ± 29 | - | [3] | ||

| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [5] |

| NADPH | 2.2 | - | [5] | ||

| (+)-Pulegone Reductase | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [5] |

| NADPH | 6.9 | - | [5] | ||

| (-)-Menthone Reductase | (-)-Menthone | 3.0 | 0.6 | 7.0 | [9] |

| (+)-Isomenthone | 41 | - | [9] | ||

| NADPH | 0.12 | - | [9] |

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and assay of key enzymes in the this compound biosynthetic pathway.

Heterologous Expression and Purification of Pulegone Reductase

This protocol describes the expression of (+)-pulegone reductase from Mentha piperita in E. coli and its subsequent purification.

Gene Cloning and Expression:

-

The (+)-pulegone reductase gene from Mentha piperita is cloned into a pET28a expression vector.[6]

-

The resulting plasmid is transformed into E. coli BL21(DE3) cells.[6]

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C until the OD600 reaches 0.6-0.8.

-

Protein expression is induced with IPTG, and the culture is incubated overnight at a lower temperature (e.g., 20°C).[6]

Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

The cells are lysed by sonication, and the cell debris is removed by centrifugation.

-

The supernatant containing the His-tagged pulegone reductase is loaded onto a Ni-NTA agarose column.[6]

-

The column is washed with a wash buffer containing a low concentration of imidazole.

-

The purified protein is eluted with an elution buffer containing a higher concentration of imidazole.[6]

-

The purity of the protein can be assessed by SDS-PAGE.

Enzyme Assay for Pulegone Reductase

This protocol outlines the in vitro assay to determine the activity of purified (+)-pulegone reductase.

Reaction Mixture:

-

50 mM KH₂PO₄ buffer, pH 7.5, containing 10% sorbitol and 1 mM DTT.[6]

-

20 µM (+)-pulegone (substrate).[6]

-

10 mM NADPH.[6]

-

An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) can be included.[6]

-

Purified pulegone reductase enzyme.[6]

Procedure:

-

The reaction is initiated by adding the enzyme to the pre-warmed reaction mixture.

-

The reaction is incubated at 31°C for a specific time (e.g., 1 hour).[6]

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., n-hexane).[6]

-

The organic phase is analyzed by GC-MS to identify and quantify the products, (-)-menthone and (+)-isomenthone.[6]

GC-MS Analysis of Monoterpenes

This general protocol can be adapted for the analysis of various monoterpene products from enzyme assays.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A capillary column suitable for terpene analysis (e.g., HP-5MS).[6]

GC Conditions:

-

Injector Temperature: 250°C.[10]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp to 150°C at 4°C/min.

-

Ramp to 250°C at 25°C/min, hold for 5 min.

-

-

MS Conditions:

Product Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST/WILEY).[11]

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the core biosynthetic pathway of this compound monoterpenes and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of this compound monoterpenes from geranyl pyrophosphate in Mentha species.

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

References

- 1. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification of 4S-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) and spearmint (Mentha spicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of p-Menthane-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a naturally occurring monoterpenoid diol found in the essential oil of the lemon eucalyptus tree, Corymbia citriodora. It is widely recognized as a highly effective, broad-spectrum insect repellent and is considered a biopesticide alternative to synthetic compounds such as DEET. The biological activity of PMD is intrinsically linked to its molecular structure and, critically, its stereochemistry. This technical guide provides a comprehensive examination of the chemical structure of this compound-3,8-diol and a detailed analysis of its stereoisomers, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure

This compound-3,8-diol is built upon a this compound backbone, which consists of a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4. In PMD, this core structure is further functionalized with two hydroxyl groups located at positions 3 and 8 (the latter being on the isopropyl side chain).[][2][3]

IUPAC Name: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[3]

CAS Number: 42822-86-6 (for the mixture of isomers)[]

Molecular Formula: C₁₀H₂₀O₂[]

Molecular Weight: 172.27 g/mol [4]

The molecule possesses three stereocenters at positions 1, 2, and 5 of the cyclohexane ring, giving rise to a total of 2³ = 8 possible stereoisomers. These isomers are classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). A primary distinction between diastereomers is the relative orientation of the hydroxyl group at C3 and the 1-hydroxy-1-methylethyl group at C1, leading to cis and trans isomers. Commercial PMD is typically a mixture of these cis and trans stereoisomers.[][2]

Stereoisomers of this compound-3,8-diol

The eight stereoisomers of this compound-3,8-diol can be grouped into four pairs of enantiomers. The relationship between these stereoisomers is crucial for understanding their synthesis, separation, and biological activity.

Caption: Stereoisomeric relationships of this compound-3,8-diol.

Physicochemical Properties of Stereoisomers

The physical properties of the this compound-3,8-diol stereoisomers can vary, which is critical for their separation and characterization. The following table summarizes key quantitative data for the known stereoisomers.

| Property | (+)-cis-p-Menthane-3,8-diol | (-)-cis-p-Menthane-3,8-diol | (+)-trans-p-Menthane-3,8-diol | (-)-trans-p-Menthane-3,8-diol | Racemic cis | Racemic trans | Isomer Mixture |

| Melting Point (°C) | 67[5] | - | - | - | 82[6][7] | 74[6] or 34-35[8] | 34.5[9] |

| Boiling Point (°C) | - | - | - | - | - | 267-268[8] | 266-268[] |

| Optical Rotation [α]D | +15.4° (c=0.5, CHCl₃)[5] | - | +8.0° (c=1, CHCl₃)[10] | -7.8° (c=1, CHCl₃)[10] | - | - | +4.5° to +5.2° (neat)[11] |

| Appearance | White crystals | - | - | - | White crystals | White crystals | White crystal or colorless to light yellow viscous liquid[12] |

Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in isomeric purity and experimental conditions.

Experimental Protocols

Stereoselective Synthesis of this compound-3,8-diol Stereoisomers

A diastereodivergent method allows for the synthesis of each of the four main stereoisomers from enantiopure (+)- or (-)-citronellal. The reaction conditions determine whether the cis or trans diastereomer is the major product.[13]

General Workflow:

Caption: Synthesis workflow for this compound-3,8-diol stereoisomers.

Protocol for Kinetic Control (to favor cis-isomers): [13]

-

Prepare a solution of sulfuric acid in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Cool the acidic solution to a low temperature (e.g., -20 °C).

-

Slowly add enantiopure citronellal to the cooled acidic solution with vigorous stirring.

-

Maintain the low temperature and continue stirring for a specified period (e.g., 6 hours).

-

Quench the reaction by adding a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of diastereomers by column chromatography on silica gel.

Protocol for Thermodynamic Control (to favor trans-isomers): [13]

-

Prepare a solution of sulfuric acid in a suitable solvent.

-

Heat the acidic solution to an elevated temperature (e.g., 60 °C).

-

Slowly add enantiopure citronellal to the heated acidic solution with vigorous stirring.

-

Maintain the elevated temperature and continue stirring for a specified period (e.g., 6 hours).

-

Follow steps 5-8 from the kinetic control protocol to work up and purify the product.

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the relative stereochemistry (cis or trans) of the PMD isomers. Key diagnostic signals include the chemical shift and coupling constants of the protons on the cyclohexane ring.

¹H and ¹³C NMR Data for cis- and trans-p-Menthane-3,8-diol: [6]

| Nucleus | cis-p-Menthane-3,8-diol (δ, ppm) | trans-p-Menthane-3,8-diol (δ, ppm) |

| ¹H NMR | 0.8-0.87 (d, 3H, CH₃), 0.95 (t, 1H, H₅), 1.08 (t, 3H, CH₃), 1.15 (s, 3H, CH₃), 1.21 (s, 3H, CH₃), 1.3-1.8 (m, 6H), 3.8 (m, 1H, H₃) | 0.8 (m, 3H, CH₃), 1.06 (s, 3H, CH₃), 1.09 (s, 3H, CH₃), 1.2 (t, 1H, H₅), 1.35 (m, 1H, H₁), 1.6 (t, 2H, H₄), 3.5 (m, 1H, H₂) |

| ¹³C NMR | 21.99 (CH₃), 24.24 (CH₃), 26.3 (CH), 29.4 (CH₃), 30.74 (C₁), 44.6 (C₂), 52.86 (C₅), 71.58 (C₁), 73.2 (C) | 22.26 (CH₃), 25.22 (CH, C₂), 28.29 (CH₃), 28.52 (CH₃), 34.74 (CH₂), 48.8 (C₅), 66.15 (C₁), 71.52 (C) |

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of chiral molecules. This technique has been used to confirm the structures of the different stereoisomers of PMD.[13] Although specific crystallographic data for all eight isomers is not readily available in public databases, the methodology provides the unambiguous assignment of the (R) and (S) configurations at each stereocenter.

Repellent Activity of Stereoisomers

The insect repellent efficacy of this compound-3,8-diol is stereospecific. Studies have shown that the different stereoisomers exhibit varying levels of repellency against various insect species.

Repellency Index of PMD Stereoisomers against Aedes albopictus [13]

| Stereoisomer | Repellency Index |

| (1R)-(+)-cis-PMD | Highest |

| (1S)-(-)-cis-PMD | Moderate |

| (1S)-(+)-trans-PMD | Low |

| (1R)-(-)-trans-PMD | Low |

One study demonstrated that (1R)-(+)-cis-PMD has the highest repellency index against the mosquito Aedes albopictus.[13] In contrast, another study found that four stereoisomers were equally active against Anopheles gambiae.[7] These findings highlight the importance of stereochemistry in the development of effective and optimized insect repellent formulations. The differences in activity are likely due to the specific interactions of each stereoisomer with the olfactory receptors of different insect species.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereoisomers of this compound-3,8-diol. The presence of three stereocenters gives rise to a complex family of eight stereoisomers, with the cis and trans diastereomers being the most commonly discussed. The stereoselective synthesis of these isomers is achievable through diastereodivergent methods starting from enantiopure citronellal. The distinct physicochemical properties of each stereoisomer allow for their separation and characterization. Crucially, the biological activity of PMD as an insect repellent is dependent on its stereochemistry, with the (1R)-(+)-cis isomer showing particular promise. For researchers and professionals in drug development, a thorough understanding of the stereochemical aspects of this compound-3,8-diol is paramount for the design and formulation of next-generation, effective, and naturally derived insect repellents.

References

- 2. trans-para-menthane-3,8-diol, 3564-98-5 [thegoodscentscompany.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. This compound-3,8-diol - Wikipedia [en.wikipedia.org]

- 11. catalog.tharaka.ac.ke [catalog.tharaka.ac.ke]

- 12. This compound-3,8-diol ,China this compound-3,8-diol Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 13. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Menthane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-Menthane (1-isopropyl-4-methylcyclohexane). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, synthesis methodologies, and key chemical reactions of this compound. Quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for its synthesis are provided, and logical relationships are visualized using Graphviz diagrams.

Introduction

This compound (CAS No: 99-82-1) is a saturated monocyclic monoterpene hydrocarbon.[1][2] Structurally, it consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1] It is a colorless liquid with a faint, minty or pine-like odor.[3][4][5] this compound is primarily utilized as a solvent and as an intermediate in the synthesis of fragrances and other chemicals.[6][7] Its saturated nature makes it a stable compound, and it serves as the parent structure for a wide range of naturally occurring and synthetic menthane derivatives with diverse biological activities. This guide focuses on the fundamental properties of the parent compound, this compound.

Physical Properties

The physical properties of this compound are summarized in the table below, providing key data points for experimental and theoretical applications.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀ | [1][2][8] |

| Molecular Weight | 140.27 g/mol | [8] |

| Appearance | Colorless liquid | [2][3][9] |

| Odor | Mild, pine-like, minty | [3][4] |

| Density | 0.8086 g/cm³ at 20 °C | [9] |

| Boiling Point | 168 - 171.7 °C at 760 mmHg | [9][10][11] |

| Melting Point | -87.6 to -89.84 °C | [8][10] |

| Vapor Pressure | 2.69 mmHg at 25 °C | [12] |

| Flash Point | 40.5 - 48.36 °C (Tag Closed-Cup) | [8][11] |

| Refractive Index (n_D) | 1.4431 at 20 °C | [2][4] |

| Solubility in Water | Insoluble (<1 mg/mL) | [6][8] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, petroleum ether, and oils. | [6][8] |

| LogP (Octanol-Water Partition Coefficient) | 5.56 | [1][12] |

Chemical Properties and Reactivity

This compound, as a saturated hydrocarbon, is relatively unreactive under normal conditions. Its chemistry is primarily characterized by combustion and free-radical substitution reactions.

3.1. Combustion When ignited in the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

3.2. Dehydrogenation this compound can be catalytically dehydrogenated to form p-cymene, an aromatic compound. This reaction is typically carried out at elevated temperatures over a metal catalyst.

3.3. Halogenation Similar to other alkanes, this compound can undergo free-radical halogenation (e.g., with chlorine or bromine) in the presence of UV light or heat. This reaction leads to the substitution of hydrogen atoms with halogen atoms, resulting in a mixture of halogenated products.

3.4. Oxidation Strong oxidizing agents can oxidize this compound. However, under controlled conditions, specific oxidation products can be obtained. Detailed experimental protocols for specific oxidation reactions of this compound are not readily available in the reviewed literature.

3.5. Stability this compound is a stable compound but is incompatible with strong oxidizing agents, with which it can react exothermically.[2][6]

Experimental Protocols

4.1. Synthesis of this compound via Hydrogenation of Limonene

This compound can be synthesized by the catalytic hydrogenation of d-limonene.

-

Materials:

-

d-Limonene

-

Ruthenium on activated charcoal catalyst (5 wt%)

-

Hydrogen gas

-

Filter aid (e.g., Clarcel)

-

-

Procedure: [8]

-

Charge a suitable autoclave reactor with d-limonene.

-

Add the ruthenium on charcoal catalyst (1.5 wt% of the d-limonene mass).

-

Purge the autoclave with hydrogen gas.

-

Pressurize the reactor with hydrogen to 25 bar.

-

Heat the reaction mixture to 40-50 °C with stirring.

-

Monitor the reaction progress by gas chromatography until complete conversion of d-limonene is observed.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture under vacuum over a filter aid to remove the catalyst.

-

The resulting colorless liquid is this compound. The reported overall mass yield is approximately 97%.[8]

-

4.2. Synthesis of this compound via Hydrogenation of p-Cymene

This compound can also be synthesized by the hydrogenation of p-cymene.

-

Materials: [2]

-

p-Cymene

-

Rhodium on charcoal (Rh/C) catalyst (5 wt%)

-

Hydrogen gas

-

Hexane (for analysis)

-

Celite

-

-

Procedure: [2]

-

Introduce p-cymene and the Rh/C catalyst into an autoclave.

-

Purge the autoclave four times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2.75 MPa.

-

Set the desired reaction temperature (e.g., 4 °C for predominantly cis-isomer or 150 °C for predominantly trans-isomer) and stir vigorously.

-

Maintain the reaction for a sufficient time to achieve >99% conversion, which can be monitored by gas chromatography.

-

After the reaction, vent the hydrogen and centrifuge the reaction mixture.

-

Filter the supernatant through a Celite pad to remove the catalyst and obtain this compound.

-

4.3. Dehydrogenation of this compound to p-Cymene (General Overview)

While a detailed, step-by-step protocol for the dehydrogenation of this compound was not found in the reviewed literature, the reverse reaction, the hydrogenation of p-cymene, is well-documented.[2] The dehydrogenation is the reverse of this process and would typically involve passing this compound vapor over a dehydrogenation catalyst (such as platinum, palladium, or nickel on a support) at elevated temperatures (e.g., 180 °C).[13]

4.4. Halogenation of this compound (General Protocol based on Alkane Halogenation)

A specific protocol for the halogenation of this compound was not found. However, a general procedure for the free-radical bromination of alkanes can be adapted.

-

Materials:

-

This compound

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic and carcinogenic )

-

A UV lamp or a radical initiator (e.g., benzoyl peroxide)

-

-

Procedure (Illustrative):

-

Dissolve this compound in the inert solvent in a reaction vessel equipped with a condenser and a dropping funnel.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until the desired level of conversion is achieved (monitoring by GC is recommended).

-

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting product will be a mixture of brominated p-menthanes, which would require purification (e.g., by distillation or chromatography).

-

Spectral Data

Access to full, high-resolution spectral data for pure this compound is limited in publicly available databases. Much of the available data is for its derivatives.

-

¹H NMR: Predicted spectra are available. The spectrum would be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring.

-

¹³C NMR: The spectrum is expected to show six signals for the cis and trans isomers due to symmetry.

-

IR Spectroscopy: The IR spectrum would be characteristic of a saturated hydrocarbon, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would be typical of a cycloalkane, with the loss of alkyl fragments.

Biological Activity

The reviewed literature did not contain information regarding the involvement of this compound in any specific biological signaling pathways. Its primary relevance in a biological context is as the parent scaffold for a large class of monoterpenoids, many of which exhibit significant biological activities.

Visualizations

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. readchemistry.com [readchemistry.com]

- 4. whitman.edu [whitman.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sciencing.com [sciencing.com]

- 12. hmdb.ca [hmdb.ca]

- 13. Chem 112, Exp 3: Determining the Rate Equation [genchem.chem.umass.edu]

A Technical Guide to the Spectroscopic Data Analysis of p-Menthane Derivatives (NMR, GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—as applied to the structural elucidation and analysis of p-menthane derivatives. This class of monoterpenes, which includes well-known compounds like menthol and carvone, is of significant interest in the pharmaceutical, food, and fragrance industries.

Introduction to this compound Derivatives

This compound derivatives are a class of monoterpenoids characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1] The stereochemistry of these substituents gives rise to a variety of stereoisomers, each with potentially unique biological and chemical properties.[2][3] Accurate structural and stereochemical assignment is therefore crucial for research, development, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are invaluable for elucidating connectivity and stereochemistry.

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. Key features in the ¹H NMR spectra of this compound derivatives include:

-

Chemical Shifts: The position of a signal (δ) indicates the electronic environment of the proton. Protons attached to carbons bearing electron-withdrawing groups (e.g., hydroxyl, carbonyl) are shifted downfield.

-

Spin-Spin Coupling: The splitting of signals (J-coupling) provides information about adjacent protons, helping to establish connectivity. The magnitude of the coupling constant can also provide stereochemical insights.

-

Integration: The area under a signal is proportional to the number of protons it represents.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

-

Chemical Shifts: The chemical shift of a carbon is highly sensitive to its local electronic and steric environment. This makes ¹³C NMR particularly useful for distinguishing between stereoisomers.[3]

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially for complex this compound derivatives.

The enantiomers of a chiral compound are indistinguishable by standard NMR. However, the use of chiral lanthanide shift reagents, such as Yb(hfc)₃, can induce diastereomeric interactions, leading to the splitting of signals in the ¹³C NMR spectrum, allowing for the differentiation and quantification of enantiomers.[4][5]

The following table summarizes typical ¹³C NMR chemical shift ranges for key carbons in this compound derivatives. Actual values can vary depending on the specific isomer and substituents.

| Carbon Atom | Functional Group Context | Typical ¹³C Chemical Shift (ppm) |

| C1 | Methyl-bearing carbon | 30 - 50 |

| C2 | Varies with substitution | 25 - 75 |

| C3 | Varies with substitution (e.g., ~70 for menthol's -OH) | 20 - 75 |

| C4 | Isopropyl-bearing carbon | 40 - 55 |

| C7 (Methyl) | Attached to C1 | 15 - 25 |

| C8, C9, C10 (Isopropyl) | Isopropyl carbons | 15 - 25 |

Note: Data compiled from various sources, including studies on menthol and its isomers.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound derivatives in complex mixtures.

In GC, a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The time it takes for a compound to elute from the column is its retention time, a characteristic property under a given set of conditions. For the separation of stereoisomers, a chiral stationary phase is often required.[6]

As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a fingerprint of the molecule.

The fragmentation patterns observed in the mass spectra of this compound derivatives are highly informative for structural elucidation. Common fragmentation pathways include:

-

Loss of a methyl group (M-15): A peak corresponding to the molecular ion minus 15 mass units is often observed.

-

Loss of an isopropyl group (M-43): This is a characteristic fragmentation for this compound derivatives.[6]

-

Cleavage adjacent to functional groups: For ketones, α-cleavage next to the carbonyl group is common.[7] For alcohols, the loss of water (M-18) can occur.

-

McLafferty Rearrangement: This is a common fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen.

| Compound Class | Key Fragment (m/z) | Description |

| General this compound Skeleton | M-15 | Loss of a methyl group |

| M-43 | Loss of an isopropyl group[6] | |

| p-Menthanols (e.g., Menthol) | M-18 | Loss of water |

| p-Menthanones (e.g., Menthone) | 57, 85 | α-cleavage products |

Experimental Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate software.

-

Sample Preparation: For essential oils or other complex mixtures, dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 100 µg/mL.[6][9] For pure compounds, a similar concentration is appropriate.

-

GC Conditions:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene separation.[10] For chiral separations, a column with a chiral stationary phase is necessary.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

-

Oven Temperature Program: A typical program starts at 60°C, holds for a few minutes, and then ramps up to a final temperature of around 240°C at a rate of 3-5°C/min.[10]

-

-

MS Conditions:

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).[10]

Visualizations

References

- 1. Showing Compound this compound (FDB006180) - FooDB [foodb.ca]

- 2. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric differentiation of oxygenated this compound derivatives by 13C NMR using Yb(hfc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pure.mpg.de [pure.mpg.de]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. benchchem.com [benchchem.com]

Unraveling the Repellent Veil: A Technical Guide to the Mechanism of Action of p-Menthane-3,8-diol

For Immediate Release

[CITY, State] – [Date] – Long recognized as a potent, naturally-derived insect repellent, p-Menthane-3,8-diol (PMD) has been the subject of extensive research to elucidate its precise mechanism of action. This technical guide provides an in-depth analysis of the current scientific understanding of how PMD deters insects, particularly mosquitoes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on its interaction with insect sensory systems, presents quantitative efficacy data, and details the experimental protocols used to derive these insights.

Executive Summary

This compound-3,8-diol, the active ingredient in oil of lemon eucalyptus, functions as a powerful insect repellent by primarily targeting the insect's chemosensory systems. Its strong, characteristic odor acts as an initial deterrent, while at the molecular level, PMD interacts with specific olfactory receptors (ORs) and likely transient receptor potential ankyrin 1 (TRPA1) channels. This interaction disrupts the insect's ability to locate a host, leading to potent repellent effects. The efficacy of PMD is comparable to, and in some cases exceeds, that of DEET, the synthetic gold standard of insect repellents. The stereochemistry of PMD isomers has been shown to significantly influence their repellent activity, with the (1R)-(+)-cis-PMD isomer demonstrating the highest efficacy.

Quantitative Efficacy of this compound-3,8-diol

The effectiveness of PMD as a topical repellent has been quantified in numerous laboratory and field studies. The following tables summarize key performance metrics, offering a comparative overview against the benchmark repellent, DEET.

Table 1: Complete Protection Time (CPT) of this compound-3,8-diol (PMD) Against Various Mosquito Species

| Active Ingredient & Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Reference |

| 30% PMD | Aedes aegypti | ~6.3 | [1] |

| 20% PMD (in ethanol) | Aedes aegypti | ~6.3 | [1] |

| 25% PMD | Ochlerotatus taeniorhynchus | 3.8 | [1] |

| 15% PMD | Aedes aegypti | 0.5 | [2] |

| 15% PMD | Anopheles stephensi | 1 | [2] |

| 15% PMD | Culex quinquefasciatus | 0.5 | [2] |

| 20% DEET | Aedes aegypti | >6.3 | [1] |

| 25% DEET | Ochlerotatus taeniorhynchus | 5.6 | [1] |

| 15% DEET | Aedes aegypti | 0.5 | [2] |

| 15% DEET | Anopheles stephensi | 2 | [2] |

| 15% DEET | Culex quinquefasciatus | 2 | [2] |

Table 2: Efficacy Metrics of this compound-3,8-diol (PMD) Formulations Against Aedes aegypti

| Repellent Formulation | 95% Effective Dose (ED95) (mg/cm²) | Half-life (Hours) | Study Reference |

| 30% PMD | 0.25 | 2.23 | [3] |

| 30% PMD with vanillin | 0.24 | 3.8 | [3] |

| 20% DEET | 0.09 | 2.74 | [3] |

Core Mechanism of Action: A Multi-Receptor Strategy